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Compound of Interest

Compound Name: 4-Chloroquinoline-6-carbaldehyde

Cat. No.: B1424190

A comprehensive guide for researchers, scientists, and drug development professionals on the
distinct spectroscopic characteristics of quinoline carbaldehyde isomers. This guide provides a
comparative analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by
detailed experimental protocols and workflow visualizations.

Quinoline carbaldehydes are a class of heterocyclic organic compounds that garner significant
interest in medicinal chemistry and materials science due to their versatile biological activities
and potential as synthons for more complex molecules. The isomeric position of the
carbaldehyde group on the quinoline scaffold dramatically influences the molecule's electronic
properties, reactivity, and biological function. A thorough understanding of their spectroscopic
signatures is paramount for unambiguous identification, characterization, and quality control in
research and development. This guide presents a comparative analysis of the key
spectroscopic data for various quinoline carbaldehyde isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for quinoline carbaldehyde isomers,
offering a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: tH NMR Spectroscopic Data (8, ppm) of Quinoline Carbaldehyde Isomers
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Isomer Aldehyde CHO (s) Aromatic Protons (m)
o 8.31 (d), 8.25 (d), 8.03 (d),
2-Quinoline Carbaldehyde 10.23
7.90 (d), 7.83 (dd), 7.69 ()[1]
. 9.34 (s), 8.60 (s), 8.16 (d), 7.96
3-Quinoline Carbaldehyde 10.22
(d), 7.86 (dd), 7.64 (t)
o 9.18 (d), 8.99 (d), 8.21 (d),
4-Quinoline Carbaldehyde 10.50
7.81 (1), 7.77 (t), 7.72 (H)[2]
5-Hydroxy-Quinoline 10.14 9.56 (dd), 8.97 (dd), 8.17 (d),
Carbaldehyde ' 7.78 (dd), 7.26 (d)[3]
o 9.02 (dd), 8.33 (d), 8.29 (dd),
6-Quinoline Carbaldehyde 10.17

8.18 (m), 7.50 (dd)

7-Quinoline Carbaldehyde

10.1 (approx.)

9.0 (m), 8.4 (m), 8.2 (m), 8.0
(m), 7.6 (m)

8-Hydroxy-Quinoline
Carbaldehyde

10.16

9.71 (dd), 8.89 (dd), 8.02 (d),
7.69 (q), 7.30 (d)

Table 2: 13C NMR Spectroscopic Data (6, ppm) of Quinoline Carbaldehyde Isomers

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://pubmed.ncbi.nlm.nih.gov/22683559/
https://www.mdpi.com/1420-3049/25/9/2053
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9243130.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Isomer Aldehyde C=0 Aromatic Carbons
152.7, 148.0, 137.5, 130.6,
2-Quinoline Carbaldehyde 193.9 130.5, 130.2, 129.3, 128.0,
117.5[1]
150.6, 149.2, 140.3, 132.8,
3-Quinoline Carbaldehyde 190.8 129.8, 129.5, 128.6, 128.0,
127.1
o 159.6, 149.0, 140.2, 138.0,
5-Hydroxy-Quinoline
192.2 133.0, 126.8, 124.6, 122.4,
Carbaldehyde
110.8[3]
o 160.5, 149.9, 141.1, 138.9,
8-Hydroxy-Quinoline
193.1 133.9, 127.7, 125.5, 123 .4,

Carbaldehyde

111.7

Vibrational Spectroscopy

Table 3: Key Infrared (IR) Absorption Frequencies (cm~1) of Quinoline Carbaldehyde Isomers

Isomer v(C=0) v(C-H) aromatic v(C=C) aromatic
2-Quinoline

~1700 ~3050 ~1600, ~1500
Carbaldehyde
3-Quinoline

~1700 ~3050 ~1600, ~1500
Carbaldehyde
4-Quinoline

1705 3060 1588
Carbaldehyde
6-Quinoline

1702 3055 1590
Carbaldehyde
7-Quinoline

1700 3050 1585
Carbaldehyde
8-Hydroxy-5-Quinoline

1667 2859 1425 (C-H bend)[3]

Carbaldehyde

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://pubmed.ncbi.nlm.nih.gov/22683559/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9243130.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9243130.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Electronic Spectroscopy

Table 4: UV-Vis Absorption Maxima (A_max, nm) of Quinoline Carbaldehyde Isomers in

Methanol
Isomer A_max (nm)
8-Hydroxy-7-Quinoline Carbaldehyde 429, 350, 286, 267, 248, 207[3]
Quinoline (Reference) 313, 277, 225

Mass Spectrometry

Table 5: Mass Spectrometry Data (m/z) of Quinoline Carbaldehyde Isomers

Isomer Molecular lon [M]*+ Key Fragmentation Peaks
2-Quinoline Carbaldehyde 157 129 ([M-CO]%), 102
4-Quinoline Carbaldehyde 157 129 ([M-CO]J%), 102, 76[2]

8-Hydroxy-5-Quinoline

173 145 ([M-CQOJ*)[3
Carbaldehyde (0 113l

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the quinoline carbaldehyde isomer was
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5
mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

e 1H NMR Parameters: A standard pulse sequence was used with a spectral width of
approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2
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seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard (0.00 ppm).

e 13C NMR Parameters: A proton-decoupled pulse sequence was employed with a spectral
width of around 220 ppm. Chemical shifts are reported in ppm relative to the solvent peak
(e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, a small amount of the isomer was mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, spectra were obtained
using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly
on the crystal.

e Instrumentation: FT-IR spectra were recorded in the range of 4000-400 cm~1.

o Data Acquisition: Typically, 16 to 32 scans were co-added at a resolution of 4 cm~1 to obtain
a high signal-to-noise ratio.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: A stock solution of the quinoline carbaldehyde isomer was prepared in
a spectroscopic grade solvent (e.g., methanol or ethanol). Serial dilutions were made to
obtain concentrations in the range of 10~4 to 10~ M.

¢ Instrumentation: UV-Vis absorption spectra were recorded using a dual-beam
spectrophotometer over a wavelength range of 200-800 nm.

o Data Acquisition: The absorbance was measured in a 1 cm path length quartz cuvette, using
the pure solvent as a reference.

Mass Spectrometry (MS)

 Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron
ionization (EI) source.

o Sample Introduction: The sample was introduced directly into the ion source via a solid probe
or through a gas chromatograph (GC) for GC-MS analysis.
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« lonization: An electron energy of 70 eV was used for ionization.

o Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative spectroscopic
analysis of quinoline carbaldehyde isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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